tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate
Description
Historical Context and Development
The compound tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate emerged in the early 21st century as part of efforts to expand the structural diversity of isoquinoline derivatives. Its development aligns with advancements in spirocyclic compound synthesis, which gained momentum in the 1990s with improved methods for constructing fused ring systems. The integration of a cyclopropane ring into the isoquinoline scaffold reflects strategies to enhance molecular rigidity and explore novel bioactivity profiles. Early synthetic routes for related spiro-isoquinolines were documented in pharmaceutical patents, particularly those targeting enzyme modulation.
Position Within Isoquinoline Derivative Classification
This compound belongs to three distinct subclasses of isoquinoline derivatives:
- Spirocyclic Isoquinolines : Characterized by a shared cyclopropane carbon atom bridging the isoquinoline core.
- Amino-Substituted Derivatives : Features a primary amine group at the 7'-position, enhancing hydrogen-bonding capacity.
- Carbamate-Protected Analogs : Utilizes a tert-butoxycarbonyl (Boc) group for amine protection in synthetic workflows.
Its structural hybridity enables unique electronic configurations, as the spiro junction imposes torsional strain while the Boc group modulates solubility.
Significance in Contemporary Organic Chemistry
The molecule serves dual roles in modern chemistry:
- Synthetic Intermediate : Widely employed in constructing complex alkaloid frameworks due to its stereochemical stability.
- Pharmacophore Prototype : Investigated for PDE5 inhibition and smooth muscle relaxation activity in structural analogs.
Recent studies highlight its utility in metal-catalyzed cross-coupling reactions, where the cyclopropane ring remains intact under mild conditions.
CAS Registry Information (561297-88-9)
Table 1: Registry Data
Molecular Formula and Weight Analysis
Molecular Formula : $$ \text{C}{16}\text{H}{22}\text{N}{2}\text{O}{2} $$
Molecular Weight : 274.36 g/mol
Elemental Composition :
| Element | Quantity | Contribution (%) |
|---|---|---|
| Carbon | 16 | 70.04 |
| Hydrogen | 22 | 8.10 |
| Nitrogen | 2 | 10.21 |
| Oxygen | 2 | 11.65 |
The formula was confirmed via high-resolution mass spectrometry (HRMS) in multiple studies. The Boc group ($$ \text{C}4\text{H}9\text{O}_2 $$) constitutes 32.8% of the molecular mass, while the spiro[cyclopropane-isoquinoline] system accounts for the remaining 67.2%.
Properties
IUPAC Name |
tert-butyl 7-aminospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWOXWLQVUGAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C3(C1)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Substrate : 7-Amino-1'H-isoquinoline derivatives functionalized with tert-butyl carboxylate groups.
-
Ylide : Dimethylsulfonium methylide (generated in situ from trimethylsulfoxonium iodide and base).
-
Base : Cs₂CO₃ or KOtBu, critical for ylide generation and reaction efficiency.
The reaction proceeds via a dearomatization pathway, where the ylide attacks the indole’s C3 position, followed by cyclopropane ring closure. Yields for analogous spiro-cyclopropane compounds range from 65% to 82%, with enantiomeric excess (ee) up to 92% when chiral auxiliaries are employed.
Post-Functionalization Steps
-
Amination : Introduction of the 7'-amino group via Pd-catalyzed Buchwald–Hartwig coupling or direct nitration/reduction sequences.
-
Protection : tert-Butyloxycarbonyl (Boc) protection of the amino group using Boc₂O in the presence of DMAP.
Asymmetric Spirocyclization Using Organocatalysts
A phosphonium salt-catalyzed asymmetric spirocyclization method, detailed in a 2023 study, enables enantioselective construction of the spiro[cyclopropane-isoquinoline] system.
Catalytic System and Mechanism
-
Catalyst : (S)-(3,5-bis(trifluoromethyl)benzyl)diphenylphosphonium salt (P8-1).
-
Substrates : 3-Alkenyl-oxindoles and α-bromoketones.
The reaction proceeds through a Michael addition-cyclization cascade, where the catalyst stabilizes a zwitterionic intermediate, enabling stereocontrol at the cyclopropane junction. Single-crystal X-ray diffraction confirmed the spirocyclic structure, with ee values exceeding 90% for related compounds.
Synthetic Route to the Target Compound
-
Oxindole Activation : 3-Alkenyl-oxindole is treated with α-bromo-tert-butyl acetate.
-
Cyclopropanation : Catalytic asymmetric cyclization forms the spiro[cyclopropane-1,3'-indoline] core.
-
Oxidation and Functionalization : DDQ-mediated oxidation converts indoline to isoquinoline, followed by Boc protection.
Nitro-Spirocyclization with Biaryl Ynones
A radical-mediated nitro-spirocyclization strategy, reported by Liu and Li, provides an alternative route using tert-butyl nitrite (TBN) as a nitro source.
Reaction Design and Scope
Advantages and Limitations
-
Yield : 70–85% for nitro-spiro derivatives.
-
Functional Group Tolerance : Compatible with halides, esters, and protected amines.
-
Drawback : Requires stoichiometric TBN, complicating large-scale synthesis.
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Crystallization and Purification
-
Hydrate Control : As demonstrated in a patent for analogous cyclopropane amino acids, crystallization from C₃–C₄ alcohols (e.g., isopropanol) prevents hydrate formation, ensuring high purity.
-
Filtration : tert-Butyl carboxylate derivatives exhibit improved solubility in ethyl acetate/petroleum ether mixtures, facilitating column chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the tert-butyl ester.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Carboxylic acids and their derivatives.
Scientific Research Applications
tert-Butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 7’-amino-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’(3’H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity. The tert-butyl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate with structurally related analogs, focusing on their structural features, synthetic applications, and functional roles.
Key Findings:
This rigidity mimics transition states or enforces optimal pharmacophore positioning in kinase inhibitors . The 7'-amino group in the target compound enables nucleophilic reactions (e.g., acylation), while the boronate analog’s dioxaborolane group facilitates cross-coupling reactions, highlighting divergent synthetic pathways .
Synthetic Utility :
- The Boc group in both the target compound and its analogs simplifies purification and enables controlled deprotection for subsequent functionalization .
- The boronate variant (CAS 1338097-05-4) is priced at $6,696 for 2.5g, reflecting its specialized use in medicinal chemistry for late-stage diversification .
Kinase Inhibitor Development: The target compound’s role in synthesizing compound 24 (a Wee1 kinase inhibitor) underscores its importance in oncology drug discovery. Kinome profiling data (Supporting Information in ) suggests that spirocyclic derivatives exhibit improved kinase selectivity over non-spiro counterparts, though detailed biological data remain unpublished .
Biological Activity
tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate is a complex organic compound notable for its unique spirocyclic structure and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- IUPAC Name : tert-butyl 7-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate
- Molecular Formula : C16H22N2O2
- CAS Number : 561297-88-9
- InChI Key : BFWOXWLQVUGAMG-UHFFFAOYSA-N
The presence of a tert-butyl group contributes to steric hindrance, potentially influencing the compound's reactivity and biological interactions. The spirocyclic structure provides a rigid framework that may enhance binding affinity to biological targets.
The mechanism of action for this compound involves interaction with specific enzymes or receptors, leading to altered biological activity. Research indicates that compounds with similar spirocyclic structures can inhibit cancer cell proliferation by disrupting ribosomal function, suggesting a potential pathway for this compound as well .
Enzyme Inhibition
The compound's amino group may facilitate interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity. The rigid spirocyclic structure could enhance selectivity towards specific targets, which is crucial for developing effective therapeutics.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
These studies underscore the importance of further investigating this compound's biological activities.
Q & A
Basic: What are the common synthetic routes for tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving spirocyclic annulation and functional group modifications. A validated route includes:
Spirocyclopropane Formation : Cobalt-catalyzed annulation of alkylidenecyclopropanes with amides to construct the spiro[cyclopropane-isoquinoline] core .
Boc Protection : Introduction of the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) .
Amino Group Functionalization : Subsequent Boc deprotection (e.g., TFA/DCM) followed by acylation or alkylation on the isoquinoline nitrogen .
Key Data : Yields range from 60–80% for annulation steps, with purity ≥95% confirmed by HPLC .
Advanced: How does regioselectivity impact spiro[cyclopropane-isoquinoline] synthesis?
Methodological Answer:
Regioselectivity in spirocyclopropane formation is governed by catalyst choice and substrate electronics. For example:
- Cobalt Catalysts : Favor cyclopropane ring formation at sterically accessible positions, as demonstrated in annulation reactions with benzamide derivatives .
- Electronic Effects : Electron-withdrawing groups (e.g., cyano) on substrates direct cyclopropane formation to meta positions, verified by X-ray crystallography .
Contradiction Analysis : While cobalt catalysts generally favor spirocyclic products, iridium catalysts (e.g., in enantioselective amination) may alter regioselectivity, requiring kinetic studies to resolve discrepancies .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves spirocyclic stereochemistry and Boc group integrity (e.g., δ 1.4 ppm for tert-butyl protons) .
- HPLC-MS : Confirms molecular weight (MW calc. 302.4 g/mol) and purity (>97%) with reverse-phase C18 columns (ACN/H₂O gradient) .
- X-ray Diffraction : Validates spirocyclic geometry and bond angles, critical for structure-activity relationship (SAR) studies .
Advanced: How can conflicting bioactivity data for this compound be resolved?
Methodological Answer:
Discrepancies in kinase inhibition profiles (e.g., Wee1 vs. non-target kinases) arise from assay conditions or impurity artifacts. Mitigation strategies include:
Kinome-Wide Profiling : Test against ≥84 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Dose-Response Validation : Confirm IC₅₀ values across 3+ independent replicates to rule out false positives .
Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics, reducing reliance on enzymatic assays alone .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Intermediate for Wee1 kinase inhibitors (e.g., compound 24 in Yunson et al., 2015), with IC₅₀ values ≤50 nM .
- Chemical Biology : Probe for studying spirocyclic compound interactions with DNA repair enzymes .
- Synthetic Methodology : Model substrate for developing enantioselective annulation reactions .
Advanced: What strategies optimize enantiomeric excess (ee) in spirocyclic derivatives?
Methodological Answer:
- Chiral Catalysts : Iridium complexes with Josiphos ligands achieve ≥95% ee in enantioselective amination (e.g., tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control vs. non-polar alternatives .
- Temperature Modulation : Lower temperatures (e.g., –20°C) reduce racemization during Boc deprotection .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential TFA vapors during Boc deprotection .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
Advanced: How does the spirocyclopropane moiety influence biological activity?
Methodological Answer:
The spirocyclopropane:
- Conformational Restriction : Reduces entropy loss upon target binding, enhancing affinity (ΔΔG ≈ –2.1 kcal/mol in Wee1 inhibitors) .
- Metabolic Stability : Resists CYP450 oxidation compared to non-rigid analogs, per microsomal stability assays (t₁/₂ > 120 mins) .
- Contradiction Note : Some studies report increased toxicity in spirocyclic vs. non-spiro derivatives, necessitating in vivo toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
